

# BAY 85-3934 versus recombinant human EPO (rhEPO) studies

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A Comprehensive Comparison: BAY 85-3934 (Molidustat) versus Recombinant Human EPO (rhEPO)

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BAY 85-3934 (molidustat) and recombinant human erythropoietin (rhEPO) for the stimulation of erythropoiesis. This document summarizes key experimental data, details methodologies of pivotal studies, and visualizes the distinct signaling pathways.

### **Mechanism of Action**

BAY 85-3934 (Molidustat): A novel, orally administered small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes.[1][2] By inhibiting these enzymes, BAY 85-3934 mimics the cellular response to hypoxia. This leads to the stabilization and accumulation of hypoxia-inducible factors (HIFs), which then stimulate the endogenous production of erythropoietin (EPO) and enhance iron metabolism.[1][2]

Recombinant Human EPO (rhEPO): A biologic agent administered via injection that directly stimulates erythropoiesis.[3] It works by binding to the EPO receptor on the surface of red blood cell precursors in the bone marrow, activating intracellular signaling pathways that promote cell proliferation, differentiation, and survival.[4][5][6]

### **Comparative Efficacy and Safety Data**



Preclinical studies in rodent and non-rodent models have demonstrated key differences in the pharmacological profiles of BAY 85-3934 and rhEPO.

### In Vitro Potency of BAY 85-3934

BAY 85-3934 is a potent inhibitor of HIF-prolyl hydroxylases.

Enzyme	IC50 (nM)	
PHD1	480	
PHD2	280	
PHD3	450	
Data from in vitro cell-free assays.[7][8]		

### **Erythropoietic Response in Healthy Rats**

A comparison of once-daily oral BAY 85-3934 and twice-weekly subcutaneous rhEPO injections in healthy Wistar rats showed comparable increases in hematocrit and hemoglobin over a 14-day period.[9]

Treatment Group	Dosage	Mean Hematocrit Increase (%)	Mean Hemoglobin Increase (g/dL)
Vehicle Control	-	~0	~0
BAY 85-3934	2.5 mg/kg, once daily (oral)	~15	~4.5
rhEPO	100 IU/kg, twice weekly (s.c.)	~15	~4.5
Adapted from preclinical studies in Wistar rats.[9][10]			

### Plasma EPO Levels in Cynomolgus Monkeys



A single dose of rhEPO resulted in supraphysiological plasma EPO concentrations, whereas BAY 85-3934 induced endogenous EPO levels within a more physiological range. Despite these differences in peak EPO levels, the long-term erythropoietic response was similar.[9][10]

Treatment	Dosage	Peak Plasma EPO (mU/mL)	AUC of Plasma EPO (h*mU/mL)
rhEPO	100 IU/kg (s.c.)	> 8-fold higher than BAY 85-3934	> 6-fold higher than BAY 85-3934
BAY 85-3934	1.5 mg/kg (oral)	Endogenous peak	Endogenous AUC
Comparative singledose study in cynomolgus monkeys. [9][10]			

## Effects on Blood Pressure in a Rat Model of Renal Anemia

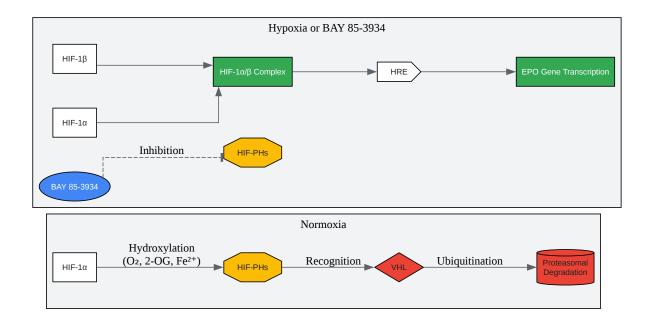
In a rat model of chronic kidney disease (CKD) with associated hypertension, BAY 85-3934 demonstrated a distinct advantage over rhEPO by not only correcting anemia but also normalizing blood pressure.[9][11]

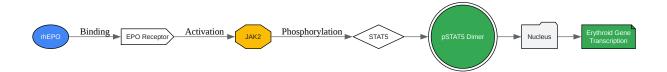
Treatment Group	Effect on Anemia	Effect on Blood Pressure
rhEPO	Corrected	No improvement/potential worsening
BAY 85-3934	Corrected	Normalized
Findings from a rat model of gentamicin-induced renal anemia.[9][12]		

### **Signaling Pathways**

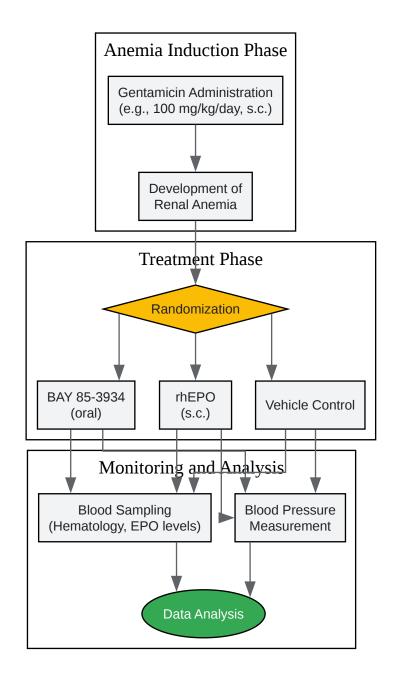


The mechanisms by which BAY 85-3934 and rhEPO stimulate erythropoiesis are fundamentally different, as illustrated by their signaling pathways.









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